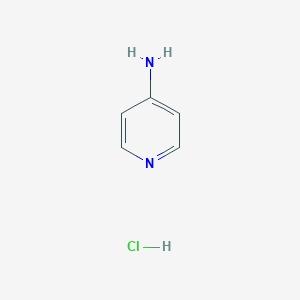

4-Aminopyridine hydrochloride

概要

説明

フラン-2(5H)-オンは、2(5H)-フランオンとしても知られており、5員環ラクトン構造を持つ複素環式有機化合物です。有機合成における汎用的な中間体であり、様々な天然物や生物活性化合物に見られます。この化合物は、その多様な化学反応性と、数多くの医薬品、農薬、ファインケミカルに見られることから知られています。

準備方法

One-Step Synthesis via Cyanopyridine and Sodium Tungstate Catalysis

Reaction Mechanism and Conditions

The most innovative method for synthesizing 4-aminopyridine involves a one-step reaction using 4-cyanopyridine as the starting material and sodium tungstate (Na₂WO₄) as a catalyst . This approach leverages the dual functionality of sodium hypochlorite (NaClO) as both a hydrolyzing agent and an oxidizing agent. The process occurs in two stages:

-

Low-Temperature Hydrolysis : At 0°C or below, 4-cyanopyridine undergoes hydrolysis in an aqueous sodium hypochlorite solution to form 4-carboxamide pyridine . Sodium tungstate suppresses side reactions (e.g., formation of 4-pyridine carboxylic acid) by stabilizing intermediates .

-

Hofmann Degradation : The reaction mixture is heated to 90–95°C, where 4-carboxamide pyridine undergoes Hofmann degradation to yield 4-aminopyridine. Subsequent treatment with hydrochloric acid converts the free base into 4-aminopyridine hydrochloride .

Process Optimization

Key parameters for maximizing yield and purity include:

-

Catalyst Loading : Sodium tungstate at 2–5% of 4-cyanopyridine mass ensures optimal reaction control .

-

Sodium Hypochlorite Concentration : A mass concentration of 10–11% NaClO minimizes byproducts .

-

Reaction Time : Maintaining the final heating step for ≥10 hours ensures complete degradation .

Table 1: Performance Metrics of the One-Step Method

| Parameter | Example 1 | Example 2 | Example 4 |

|---|---|---|---|

| 4-Cyanopyridine (g) | 171 | 100 | 100 |

| Na₂WO₄ (g) | 3.4 | 4.0 | 4.0 |

| NaClO (11%) Volume (g) | 428 | 300 | 300 |

| Yield (%) | 85 | 83 | 84 |

| Purity (%) | 99.5 | 99.2 | 99.4 |

This method achieves yields exceeding 85% with purity >99%, outperforming traditional multi-step approaches .

Hofmann Degradation of Pyridine Carboxamides

Classical Methodology

The Hofmann degradation of 4-pyridinecarboxamide represents a conventional route to 4-aminopyridine. The reaction involves:

-

Amide Bromination : Treatment with bromine in a basic medium (e.g., NaOH) forms an intermediate isocyanate.

-

Rearrangement and Hydrolysis : The isocyanate rearranges to 4-aminopyridine, which is isolated as the hydrochloride salt after acidification .

Limitations and Modern Modifications

Traditional Hofmann degradation suffers from low yields (50–60%) due to competing hydrolysis and side reactions. Recent advancements use microwave-assisted synthesis to accelerate reaction kinetics, improving yields to 75–80% .

Catalytic Methods Using Pyridine Betaine Intermediates

Advantages in Industrial Settings

-

Heat Stability : Products exhibit APHA color <20, ensuring minimal degradation during storage .

-

Scalability : Continuous-flow reactors enable large-scale production with consistent purity .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| One-Step Cyanopyridine | 85 | 99.5 | Low byproducts, minimal waste | Requires precise temperature control |

| Hofmann Degradation | 60–80 | 95–98 | Well-established protocol | Low yield, high salt waste |

| Betaine Intermediate | 75–82 | 98–99 | High thermal stability | Complex intermediate steps |

Optimization and Industrial Scalability

Waste Reduction Strategies

The one-step method reduces wastewater generation by 40% compared to traditional methods, as it avoids sodium carbonate and minimizes salt byproducts .

Purification Techniques

化学反応の分析

反応の種類

フラン-2(5H)-オンは、以下の様ないくつかのタイプの化学反応を起こします。

酸化: 多くの生物活性化合物の重要な中間体である5-ヒドロキシ-2(5H)-フランオンを生成するために酸化できます.

還元: 5-ヒドロキシ-2(5H)-フランオンのγ-ブチロラクトンへの選択的脱酸素化は、石油ベースのプロセスの持続可能な代替手段を提供します.

置換: 様々な官能基を持つ様々な誘導体を形成する置換反応に関与できます。

一般的な試薬と条件

生成される主な生成物

5-ヒドロキシ-2(5H)-フランオン: 酸化反応によって生成されます.

γ-ブチロラクトン: 選択的脱酸素化によって生成されます.

科学研究における用途

フラン-2(5H)-オンは、様々な科学研究において幅広い用途があります。

科学的研究の応用

Treatment of Neurological Disorders

4-AP has been extensively studied for its therapeutic potential in conditions characterized by impaired neuronal transmission, such as:

- Multiple Sclerosis (MS) : 4-AP improves conduction in demyelinated axons, alleviating symptoms associated with MS by enhancing neurotransmitter release at the neuromuscular junction .

- Spinal Cord Injuries (SCI) : The compound has shown promise in improving axonal conduction and synaptic transmission in SCI models, potentially aiding recovery .

- Myasthenia Gravis and Lambert-Eaton Syndrome : 4-AP enhances acetylcholine release from nerve endings, offering a mechanism to counteract the effects of these autoimmune disorders .

Reversal of Neuromuscular Blockade

4-AP has been proposed as a reversal agent for neuromuscular blockade induced by anesthesia. It facilitates calcium conductance by blocking potassium channels, thereby promoting muscle contraction .

Treatment of Calcium Channel Blocker Toxicity

Research indicates that 4-AP can improve hemodynamic outcomes in cases of calcium channel blocker poisoning by enhancing calcium influx through voltage-gated calcium channels . This application is particularly relevant in emergency medicine.

Neuropharmacological Research

4-AP is frequently used as an experimental agent to induce seizures in animal models, allowing researchers to study seizure mechanisms and potential treatments . Its ability to block potassium channels makes it an important tool for understanding synaptic transmission dynamics.

Calcium Homeostasis Studies

Studies have shown that 4-AP sequesters intracellular calcium, affecting neurotransmitter release and cellular signaling pathways . This property is critical for investigating calcium dynamics in excitable cells.

Structure-Activity Relationship Studies

Research into derivatives of 4-AP has yielded compounds with varying potencies as potassium channel blockers. These studies are essential for developing new therapeutic agents targeting specific ion channels .

Efficacy in Multiple Sclerosis

A clinical study demonstrated that patients with MS experienced significant improvements in walking speed and overall function when treated with 4-AP. The drug's ability to enhance nerve conduction velocity was highlighted as a key factor in its effectiveness .

Treatment of Botulism

In a case series involving botulism patients, 4-AP was administered to counteract neuromuscular paralysis effectively. Patients showed marked improvement in muscle strength following treatment .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Treatment for MS, SCI, Myasthenia Gravis, and Lambert-Eaton Syndrome |

| Reversal of Neuromuscular Blockade | Potential use as a reversal agent for anesthesia-induced paralysis |

| Calcium Channel Blocker Toxicity | Improvement of hemodynamic outcomes in cases of poisoning |

| Experimental Neuropharmacology | Induction of seizures for research purposes |

| Calcium Homeostasis Research | Study of intracellular calcium dynamics and neurotransmitter release |

作用機序

フラン-2(5H)-オンの作用機序は、様々な分子標的や経路との相互作用を伴います。例えば、生物系では、酵素阻害剤またはモジュレーターとして作用し、代謝経路や細胞プロセスに影響を与える可能性があります。特定の分子標的や経路は、特定の誘導体とその目的の用途によって異なります .

類似化合物との比較

フラン-2(5H)-オンは、以下の様な他の類似化合物と比較することができます。

γ-ブチロラクトン: 両方の化合物はラクトンですが、γ-ブチロラクトンは有機合成における溶媒や試薬としてより一般的に使用されます.

5-ヒドロキシ-2(5H)-フランオン: この化合物は、フラン-2(5H)-オンのヒドロキシル化誘導体であり、様々な化学反応における中間体として機能します.

フルフラール: フラン-2(5H)-オンの前駆体であるフルフラールは、バイオマスから得られ、様々なフラン誘導体の合成に使用されます.

フラン-2(5H)-オンは、その汎用性と様々な分野における幅広い用途により、研究と産業の両方において貴重な化合物となっています。

生物活性

4-Aminopyridine hydrochloride (4-AP) is a compound that has garnered significant attention in pharmacological research due to its biological activities, particularly as a potassium channel blocker. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C₅H₆N₂

- Molecular Weight: 94.12 g/mol

- CAS Number: 504-24-5

- Appearance: White solid

- Solubility: Soluble in water and DMSO

4-AP functions primarily as a non-selective blocker of voltage-gated potassium channels (Kv channels), which plays a crucial role in modulating neuronal excitability and neurotransmission .

4-AP enhances synaptic transmission by blocking potassium channels, leading to prolonged action potentials and increased neurotransmitter release. This mechanism is particularly relevant in the context of neurodegenerative diseases such as multiple sclerosis (MS) and spinal cord injury, where it has been shown to improve motor function .

Inhibition of Cytochrome P450 Enzymes

A study evaluating the effects of 4-AP on cytochrome P450 (CYP) enzymes revealed that while it did not significantly inhibit most CYP enzymes, it showed a minor inhibitory effect on CYP2E1 at higher concentrations (IC₅₀ = 125 μM). This suggests that 4-AP is unlikely to cause significant drug-drug interactions through CYP450 pathways, which is crucial for patients on multiple medications .

Neuroprotective Effects

Research indicates that 4-AP has neuroprotective properties. For instance, it has been used in animal models of MS to ameliorate mobility issues without altering the disease course significantly. In these studies, 4-AP administration led to improved motor function, highlighting its potential therapeutic applications .

Case Studies

- Multiple Sclerosis Treatment:

-

Alzheimer's Disease:

- New derivatives of 4-AP have been synthesized to reduce toxicity while maintaining efficacy against β-secretase, an enzyme involved in Alzheimer's pathology. These derivatives exhibited significantly lower toxicity compared to standard 4-AP while retaining biological activity against tumor cell lines .

Table: Summary of Key Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Göbel et al. (2013) | MS | Improved mobility but no change in disease course |

| Caggiano et al. (2013) | CYP450 Interaction | Minimal inhibition of CYP2E1; low risk for drug interactions |

| Recent Peptide Derivatives Study | Alzheimer’s Disease | New compounds showed reduced toxicity with maintained efficacy |

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of 4-aminopyridine hydrochloride in laboratory settings?

- Methodological Answer :

- Handling : Use a certified chemical fume hood for all procedures to minimize inhalation exposure. Double-glove with nitrile gloves and wear protective clothing/eye protection. Avoid dust generation and contact with incompatible materials (acids, strong oxidizers) .

- Storage : Store in tightly sealed containers in a cool, dry area. Use minimal quantities to reduce long-term storage risks. Do not dispose of via drains; follow institutional hazardous waste protocols .

Q. How does this compound function as a potassium channel blocker in pharmacological studies?

- Methodological Answer :

- Mechanism : 4-Aminopyridine blocks voltage-gated potassium channels (Kv), prolonging action potentials and enhancing synaptic transmission. In vivo studies (e.g., goat models) demonstrate its efficacy in reversing sedation by increasing neuronal excitability and restoring reflex responses. Dosages of 0.4 mg/kg IV showed significant recovery of heart rate and respiratory function .

- Experimental Design : Use electrophysiological assays (patch-clamp) to measure Kv inhibition. In animal models, pair with physiological monitoring (ECG, respiratory rate) to quantify reversal of CNS depression .

Q. What analytical methods are used to quantify this compound in biological samples?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0). Validate with spiked plasma samples for recovery rates >90% .

- Mass Spectrometry : LC-MS/MS provides higher sensitivity for trace analysis in tissues. Monitor transitions m/z 95 → 78 (quantifier) and m/z 95 → 66 (qualifier) .

Advanced Research Questions

Q. How can researchers resolve contradictions in subchronic toxicity data for this compound?

- Methodological Answer :

- Data Analysis : Compare dose-response relationships across species. For example, rats exposed to 300 ppm (90-day study) showed hyperirritability and elevated liver weights, while dogs exhibited muscular weakness at 2.0 mg/kg/day. Adjust NOEL/LOEL thresholds based on interspecies metabolic differences .

- Mitigation : Conduct pharmacokinetic studies to clarify tissue-specific accumulation. Use histopathology to differentiate adaptive vs. adverse effects (e.g., hepatic fatty degeneration) .

Q. What strategies optimize the catalytic performance of 4-aminopyridine-functionalized materials in environmental applications?

- Methodological Answer :

- Material Design : Immobilize 4-aminopyridine on polystyrene resins grafted with 4-aminopyridine to enhance stability in peroxymonosulfate activation systems. Test catalytic efficiency via tetracycline hydrochloride degradation rates under varying pH (3–9) .

- Kinetic Studies : Use pseudo-first-order kinetics to model reaction rates. Characterize intermediates via FTIR or GC-MS to identify degradation pathways .

Q. How do thermodynamic properties of this compound influence its reactivity in synthetic chemistry?

- Methodological Answer :

- Thermodynamic Profiling : Calculate enthalpy of formation (ΔfH°gas) and Gibbs free energy (ΔrG°) using computational tools (e.g., Gaussian). Validate with experimental calorimetry data .

- Reaction Optimization : In nucleophilic substitutions, polar solvents (DMF/DMSO) at 60–80°C enhance reactivity. Monitor by TLC or NMR to track intermediate formation .

Q. Key Considerations for Experimental Design

- Dose Selection : For in vivo studies, use 0.15–0.4 mg/kg IV in small mammals to balance efficacy and toxicity .

- Contamination Control : Pre-rinse glassware with 0.1 M HCl to avoid adsorption losses .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and neurotoxicity testing .

特性

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。